molecular formula C10H11N3O4 B13898125 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid

Cat. No.: B13898125
M. Wt: 237.21 g/mol
InChI Key: VLXPOBODXRBVJF-UHFFFAOYSA-N
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Description

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is a biochemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzoimidazole ring, and dihydroxy-propionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1H-benzoimidazole with a suitable dihydroxy-propionic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce halogenated or acylated derivatives.

Scientific Research Applications

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

InChI

InChI=1S/C10H11N3O4/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17)

InChI Key

VLXPOBODXRBVJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O

Origin of Product

United States

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